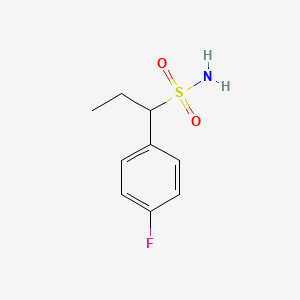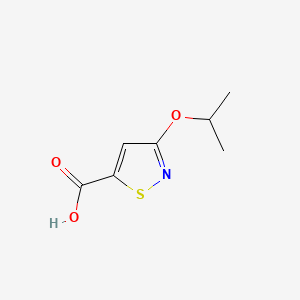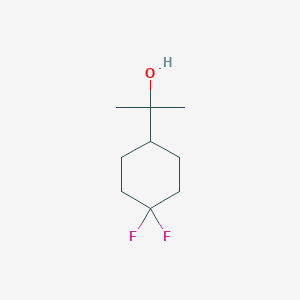
2-Bromo-4-chloro-N-Boc-pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms at the 2nd and 4th positions of the pyridine ring, respectively, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Chlorination: The addition of a chlorine atom at the 4th position, often achieved through electrophilic aromatic substitution reactions.
Boc Protection:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-N-Boc-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Chlorination: Chlorine gas (Cl2), thionyl chloride (SOCl2)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3)
Major Products Formed
Substitution Products: Various substituted pyridine derivatives
Coupling Products: Biaryl or alkyl-aryl compounds
Deprotected Amine: 2-Bromo-4-chloropyridin-3-amine
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-N-Boc-pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be employed in the preparation of functional materials, such as polymers and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the Boc protecting group.
3-Bromo-2-chloropyridine: Similar halogenation pattern but different substitution positions.
2-Bromo-4-chloro-6-fluoroaniline: Contains an additional fluorine atom.
Uniqueness
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C10H12BrClN2O2 |
|---|---|
Molekulargewicht |
307.57 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromo-4-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
InChI-Schlüssel |
LSCPQOFXLDECJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)





![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)


![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
